N-(2-bromo-5-nitrophenyl)-N-(2-methylprop-2-en-1-yl)acetamide
Overview
Description
N-(2-bromo-5-nitrophenyl)-N-(2-methylprop-2-en-1-yl)acetamide, also known as BNPPA, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that regulate cellular signaling pathways. The synthesis of BNPPA is complex, but the compound has been shown to have a number of important applications in both basic and applied research.
Mechanism of Action
N-(2-bromo-5-nitrophenyl)-N-(2-methylprop-2-en-1-yl)acetamide works by binding to the active site of PTPs, preventing them from dephosphorylating their substrate proteins. This leads to an accumulation of phosphorylated proteins, which can alter cellular signaling pathways and ultimately impact cellular function. The precise mechanism of action of this compound is still being studied, but it is clear that it has a potent inhibitory effect on PTP activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the specific PTPs that are inhibited. In general, however, inhibition of PTPs can lead to increased phosphorylation of proteins involved in cellular signaling pathways, which can alter cellular function. This can have both positive and negative effects, depending on the context. For example, inhibition of PTPs has been shown to have anti-tumor effects in some cases, but can also lead to autoimmune disorders in others.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-bromo-5-nitrophenyl)-N-(2-methylprop-2-en-1-yl)acetamide is its potency as a PTP inhibitor. It has been shown to be effective at inhibiting a wide range of PTPs, making it a valuable tool for researchers studying these enzymes. However, the synthesis of this compound is complex and requires the use of hazardous chemicals, which can be a limitation for some labs. In addition, the effects of this compound on cellular signaling pathways can be complex and context-dependent, which can make interpretation of results challenging.
Future Directions
There are a number of potential future directions for research on N-(2-bromo-5-nitrophenyl)-N-(2-methylprop-2-en-1-yl)acetamide. One area of interest is the development of more selective PTP inhibitors, which could help researchers better understand the specific roles of different PTPs in cellular signaling pathways. Another potential direction is the use of this compound in drug development, either as a lead compound for the development of new PTP inhibitors or as a tool for identifying new drug targets. Finally, further research is needed to better understand the complex effects of this compound on cellular signaling pathways and the potential implications for disease processes.
Scientific Research Applications
N-(2-bromo-5-nitrophenyl)-N-(2-methylprop-2-en-1-yl)acetamide has been used in a variety of scientific research applications. One of the main uses of this compound is as an inhibitor of PTPs. PTPs play a critical role in regulating cellular signaling pathways, and dysregulation of PTP activity has been implicated in a number of diseases, including cancer, diabetes, and autoimmune disorders. By inhibiting PTP activity, this compound can help researchers better understand the role of these enzymes in disease processes and potentially identify new targets for drug development.
properties
IUPAC Name |
N-(2-bromo-5-nitrophenyl)-N-(2-methylprop-2-enyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O3/c1-8(2)7-14(9(3)16)12-6-10(15(17)18)4-5-11(12)13/h4-6H,1,7H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWYFCULLRBLCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN(C1=C(C=CC(=C1)[N+](=O)[O-])Br)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80620821 | |
Record name | N-(2-Bromo-5-nitrophenyl)-N-(2-methylprop-2-en-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80620821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
453562-67-9 | |
Record name | N-(2-Bromo-5-nitrophenyl)-N-(2-methylprop-2-en-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80620821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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